molecular formula C10H18OSi B14546644 [(Cyclohex-2-en-1-ylidene)methoxy](trimethyl)silane CAS No. 61967-80-4

[(Cyclohex-2-en-1-ylidene)methoxy](trimethyl)silane

Cat. No.: B14546644
CAS No.: 61967-80-4
M. Wt: 182.33 g/mol
InChI Key: NHRNIJUZHSHNNJ-UHFFFAOYSA-N
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Description

(Cyclohex-2-en-1-ylidene)methoxysilane is an organosilicon compound that features a cyclohexene ring bonded to a methoxy group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-2-en-1-ylidene)methoxysilane typically involves the reaction of cyclohex-2-en-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an enolate intermediate, which then reacts with trimethylsilyl chloride to form the desired product.

Industrial Production Methods

While specific industrial production methods for (Cyclohex-2-en-1-ylidene)methoxysilane are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-2-en-1-ylidene)methoxysilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohex-2-en-1-one derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-one derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

(Cyclohex-2-en-1-ylidene)methoxysilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohex-2-en-1-ylidene)methoxysilane involves its reactivity as an enone and its ability to undergo nucleophilic addition reactions. The compound’s molecular targets and pathways are primarily related to its role as an intermediate in organic synthesis, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A structurally similar compound that lacks the methoxy and trimethylsilyl groups.

    Cyclohex-2-en-1-ylidene acetate: Another derivative with different substituents on the cyclohexene ring.

Uniqueness

(Cyclohex-2-en-1-ylidene)methoxysilane is unique due to the presence of both a methoxy group and a trimethylsilyl group, which confer distinct reactivity and stability compared to other cyclohexene derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

61967-80-4

Molecular Formula

C10H18OSi

Molecular Weight

182.33 g/mol

IUPAC Name

cyclohex-2-en-1-ylidenemethoxy(trimethyl)silane

InChI

InChI=1S/C10H18OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h5,7,9H,4,6,8H2,1-3H3

InChI Key

NHRNIJUZHSHNNJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC=C1CCCC=C1

Origin of Product

United States

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